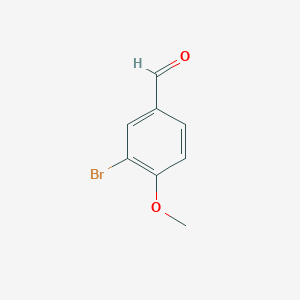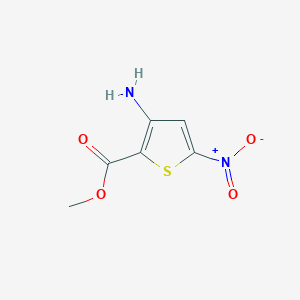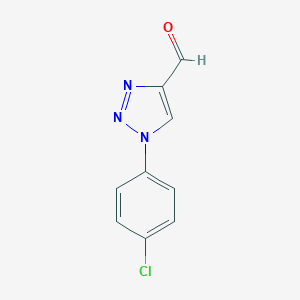
Fascaplysin
描述
法斯卡普林是一种海洋生物碱,基于 12H-吡啶并[1–2-a:3,4-b′]二吲哚环系。 它首次于 1988 年从南太平洋斐济附近采集的海绵 Fascaplysinopsis reticulata 中分离得到,呈红色色素 。 法斯卡普林具有广泛的体外生物活性,包括镇痛、抗菌、抗真菌、抗病毒、抗疟疾、抗血管生成和针对多种癌细胞系的抗增殖活性 .
科学研究应用
作用机制
抑制 CDK4: 法斯卡普林选择性抑制 CDK4,导致细胞周期在 G1 期停滞,随后发生凋亡。
DNA 插入: 法斯卡普林插入 DNA,破坏其结构和功能,这有助于其细胞毒性作用。
生化分析
Biochemical Properties
Fascaplysin has been found to interact with several key enzymes and proteins. It inhibits Cyclin-dependent kinase 4 (CDK4) with surprising selectivity . The positive charge of this compound is crucial for this selectivity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It can inhibit migration by regulating the wnt/β-catenin signaling pathway and reversing the epithelial-mesenchymal transition phenotype . It also induces apoptosis and ferroptosis in lung cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits CDK4, a key regulator of the cell cycle . It also increases the phosphorylation of AKT and AMPK, which are considered therapeutic targets for cancer treatment due to their anti-apoptotic or pro-survival functions in cancer .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it has been found to have improved anti-cancer effects when combined with other compounds . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, this compound has been shown to be effective against tumor growth at a dosage of 5 mg/kg . The effects of different dosages of this compound in animal models have not been extensively studied.
Metabolic Pathways
This compound has been found to cause metabolic stress, with decreased mitochondrial membrane potential and intracellular ATP levels . This suggests that this compound may be involved in metabolic pathways that regulate energy production within cells.
Subcellular Localization
While specific studies on the subcellular localization of this compound are limited, it has been found to enhance the cytoplasmic localization of PAX3-FOXO1 in Rh30 cells .
准备方法
合成路线和反应条件: 法斯卡普林的首次全合成是在 1990 年从吲哚出发,经过七步完成的 。 法斯卡普林及其衍生物可以从色胺、β-咔啉、吲哚酮和靛蓝合成 。 基于低温紫外季铵化合成热不稳定 9-苄氧基法斯卡普林和 6-叔丁基法斯卡普林的新型两步合成法已报道 .
工业生产方法: 法斯卡普林的工业生产方法尚未有充分的文献记载,这可能是由于其结构复杂以及合成面临的挑战。未来,合成化学的进步可能会为更有效的生产方法铺平道路。
化学反应分析
反应类型: 法斯卡普林会发生各种化学反应,包括氧化、还原和取代反应 .
常用试剂和条件:
氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。
还原: 通常采用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应通常在特定条件下涉及卤素或亲核试剂等试剂。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生官能团发生改变的法斯卡普林衍生物,而还原会导致形成还原法斯卡普林类似物 .
相似化合物的比较
法斯卡普林因其强大的生物活性和复杂的结构而独一无二。类似的化合物包括其他海洋生物碱,例如:
星形孢菌素: 强大的激酶抑制剂,具有广泛的生物活性。
Hymenialdisine: 另一种源自海洋的生物碱,具有抗炎和抗癌特性。
脱溴 Hymenialdisine: Hymenialdisine 的衍生物,具有类似的生物活性
法斯卡普林因其对 CDK4 的选择性抑制及其诱导多种细胞死亡形式的能力而脱颖而出,使其成为科学研究和潜在治疗应用的宝贵化合物。
属性
IUPAC Name |
3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O.ClH/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20;/h1-10H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUOOJVYZQILBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114719-57-2 | |
| Record name | Fascaplysin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114719-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fascaplysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114719572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


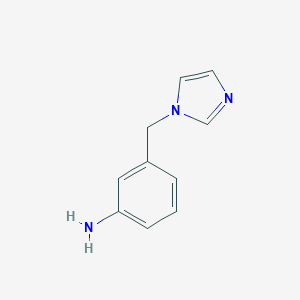

![4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]](/img/structure/B45413.png)
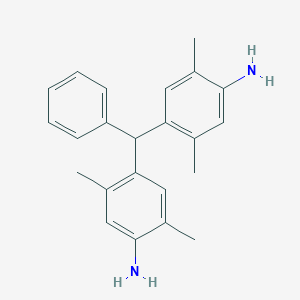
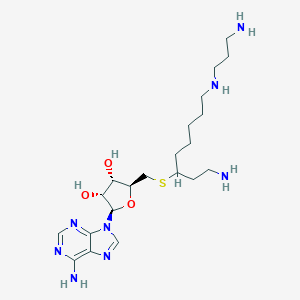
![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)
![3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt](/img/structure/B45421.png)

